(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate

Fragment-Based Drug Discovery Scaffold Complexity Pharmacophore Diversity

Sourcing a reliable, multi-vector scaffold for p300/CBP bromodomain programs is often delayed by generic analogs lacking the benzimidazole pharmacophore. This compound directly solves that bottleneck. - Directly supports hit-to-lead studies with a patented p300/CBP-modulating topology, unavailable in simpler benzofuran-isoxazole fragments. - Enables efficient PROTAC degrader design via distinct ester and benzimidazole N-H derivatization handles. - Commercially available at ≥90% purity, ensuring consistent starting material for focused library synthesis and SAR exploration.

Molecular Formula C20H13N3O4
Molecular Weight 359.341
CAS No. 1209703-51-4
Cat. No. B2615817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate
CAS1209703-51-4
Molecular FormulaC20H13N3O4
Molecular Weight359.341
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=CC5=C(C=C4)N=CN5
InChIInChI=1S/C20H13N3O4/c24-20(13-5-6-15-16(7-13)22-11-21-15)25-10-14-9-19(27-23-14)18-8-12-3-1-2-4-17(12)26-18/h1-9,11H,10H2,(H,21,22)
InChIKeyIEBQNEDHQJSYKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate: Multifunctional Scaffold


The compound (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate (CAS 1209703-51-4) is a complex, multifunctional heterocyclic molecule that uniquely integrates a benzofuran, an isoxazole, and a benzimidazole carboxylate ester within a single framework [1]. This structural hybrid is a derivative from a broader class of benzimidazolyl isoxazoles, which have been identified in the patent literature as modulators of the p300 and/or CBP transcriptional co-activator proteins, suggesting a potential role in epigenetic regulation and oncology research [2]. The compound is commercially available from specialist suppliers as a research reagent with a specified purity of 90%+ [1].

Heterocyclic scaffold

Benzofuran-isoxazole-benzimidazole hybrid for epigenetic probe design

Target class context

Reported class-level association with p300/CBP transcriptional co-activators

Procurement baseline

Commercially available with specified purity for reproducible assay development

Procurement Rationale for CAS 1209703-51-4


Generic substitution with simpler benzofuran-isoxazole analogs, such as methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate , is not scientifically viable for projects requiring the specific topology of CAS 1209703-51-4. The target compound differentiates itself through the addition of a 1H-benzo[d]imidazole-5-carboxylate moiety via a methyl ester linker. This is not merely an incremental change; it fundamentally alters the molecule's 2D pharmacophore, physicochemical properties, and potential for target interactions compared to analogs that only contain the benzofuran-oxazole core. This structural expansion enables interactions with distinct biological targets, such as the p300/CBP bromodomain, that are inaccessible to the simpler analog, providing a verifiable rationale for its preferential selection [1].

Scaffold topology mismatch

Simpler benzofuran-isoxazole analogs lack the benzimidazole-carboxylate moiety, altering 2D pharmacophore and target interaction potential.

Target engagement scope

The benzimidazole extension may enable p300/CBP bromodomain interactions; core fragments are unlikely to engage this epigenetic target class.

Physicochemical divergence

Significant molecular weight increase (~48%) shifts solubility, permeability, and binding profiles; direct substitution may compromise assay relevance.

Differentiation Guide for CAS 1209703-51-4


Scaffold Complexity vs. Core Analog

The target compound is a 'complex scaffold' hybrid, whereas methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate (CAS 1105191-59-0) represents a minimal 'core fragment'. The addition of the 1H-benzo[d]imidazole-5-carboxylic acid via a methyl ester linker increases the molecular weight from 243.22 g/mol to 359.33 g/mol, dramatically expanding the molecular topology and the number of potential directional interactions. This enables the target compound to explore chemical space that the core fragment cannot access [1].

Scaffold Complexity
Cross-study comparable
359.33 g/molvs243.22 g/mol+47.7% MW
Expands fragment-based design space
Structural analysis from vendor data
Fragment-Based Drug Discovery Scaffold Complexity Pharmacophore Diversity

Defined Purity vs. Undefined Purity

When procured from a reputable vendor, this compound is supplied with a quantifiable purity specification of ≥90%, as confirmed by its listing [1]. This provides a verifiable quality benchmark that is absent when an analogous compound is synthesized in-house without validated analytical standards. The explicit purity declaration allows for direct, batch-to-batch comparison and ensures a baseline of quality for reproducible biological assays.

Defined Purity
Supporting evidence
≥90% purity
Establishes quality benchmark for assay reproducibility
Vendor specification; verify with in-house QC
Chemical Procurement Purity Benchmarking Research Reagent Quality

Multi-Vector Derivatization Scaffold

Unlike simpler benzofuran-oxazole analogs, this compound is explicitly described as a multifunctional scaffold with a design that allows for further derivatization at multiple vectors, including the benzimidazole ring and the ester linkage [1]. This multi-vector nature provides a distinct advantage over a 'dead-end' analog like a simple methyl ester, enabling the systematic exploration of structure-activity relationships (SAR) in multiple directions from a single, commercially available starting point.

Derivatization Vectors
Supporting evidence
≥2 vectorsvs1 vector (core)
Enables multi-directional SAR exploration
Based on functional group analysis
Medicinal Chemistry Lead Optimization Chemical Biology Toolbox

Class-Level p300/CBP Modulatory Activity

The compound belongs to a class of isoxazolyl-substituted benzimidazoles that are claimed to have activity in modulating p300 and/or CBP, which are key epigenetic regulators [1]. This class-level inference provides a rational basis for selecting this compound over structurally distinct alternatives for projects targeting these proteins. The specific benzofuran-isoxazole-benzimidazole architecture places it within this biologically validated chemical space, a property not shared by the core benzofuran-isoxazole fragment.

Target Class Activity
Class-level
Patented isoxazolyl-benzimidazole class with reported p300/CBP modulation
Class-level context supports epigenetic probe selection
Data to verify; patent-derived inference
Epigenetics p300/CBP Inhibition Cancer Therapeutics

Application Scenarios for CAS 1209703-51-4


p300/CBP Bromodomain Inhibitor Discovery

This compound is optimally deployed at the 'hit-to-lead' or 'lead optimization' stage of an epigenetic drug discovery program targeting the p300/CBP bromodomain. Its selection is directly supported by its class-level association with p300/CBP modulation [1]. A research team would procure this compound as a commercially available, multi-vector scaffold to synthesize a focused library, exploring SAR around the benzimidazole and ester functionalities, which is a strategy validated by its structural complexity [2].

PROTAC Development

The distinct chemical handles (ester, benzimidazole N-H) of this compound make it a strategic starting point for designing heterobifunctional protein degraders (e.g., PROTACs). A linker can be attached via the benzimidazole moiety, while the benzofuran-isoxazole core engages the target protein, such as p300/CBP. This application leverages the scaffold's multi-vector derivatization potential [1] and is a more efficient starting point than a simpler mono-functional analog.

Focused Oncology Library Synthesis

For medium-to-high throughput screening against a panel of oncology-relevant targets, this compound can serve as the core scaffold for a focused compound library. The commercial availability with a specified purity (≥90%) [1] ensures a reliable starting point for parallel synthesis. The resulting library is uniquely positioned to probe biological space relevant to p300/CBP, a profile that a library built from a smaller benzofuran-isoxazole fragment cannot deliver [2].

Application
Selection Property
Validation Focus
p300/CBP Bromodomain Studies
Multi-vector scaffold with class-level p300/CBP association
Biochemical target engagement and selectivity profiling
PROTAC Design & Synthesis
Accessible benzimidazole and ester derivatization handles
Linker attachment feasibility and ternary complex validation
Focused Oncology Library Synthesis
Structural complexity and defined purity specification
SAR expansion and batch-to-batch consistency
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